(S)-2-Ethylpyrrolidine-2-carboxylic acid hydrobromide
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Overview
Description
(S)-2-Ethylpyrrolidine-2-carboxylicacidhydrobromide is a chiral compound with significant applications in various fields of science and industry. This compound is known for its unique structural properties, which make it a valuable intermediate in the synthesis of pharmaceuticals and other organic compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Ethylpyrrolidine-2-carboxylicacidhydrobromide typically involves the reaction of (S)-2-Ethylpyrrolidine with hydrobromic acid. The reaction is carried out under controlled conditions to ensure the desired stereochemistry is maintained. The process involves:
Starting Material: (S)-2-Ethylpyrrolidine
Reagent: Hydrobromic acid (HBr)
Conditions: The reaction is usually conducted at a temperature range of 0-25°C to prevent racemization and ensure high yield.
Industrial Production Methods
In an industrial setting, the production of (S)-2-Ethylpyrrolidine-2-carboxylicacidhydrobromide is scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher efficiency and consistency in product quality.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Ethylpyrrolidine-2-carboxylicacidhydrobromide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into various amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like sodium azide (NaN₃) or potassium cyanide (KCN) are employed.
Major Products
The major products formed from these reactions include N-oxides, amine derivatives, and substituted pyrrolidines, which are valuable intermediates in organic synthesis.
Scientific Research Applications
(S)-2-Ethylpyrrolidine-2-carboxylicacidhydrobromide has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.
Industry: The compound is used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of (S)-2-Ethylpyrrolidine-2-carboxylicacidhydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and activity. It can modulate biological pathways by inhibiting or activating specific enzymes, leading to desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
®-2-Ethylpyrrolidine-2-carboxylicacidhydrobromide: The enantiomer of the compound, which may have different biological activities.
2-Methylpyrrolidine-2-carboxylicacidhydrobromide: A structurally similar compound with a methyl group instead of an ethyl group.
2-Propylpyrrolidine-2-carboxylicacidhydrobromide: Another analog with a propyl group.
Uniqueness
(S)-2-Ethylpyrrolidine-2-carboxylicacidhydrobromide is unique due to its specific stereochemistry, which imparts distinct biological and chemical properties. Its ability to act as a chiral building block makes it particularly valuable in asymmetric synthesis and pharmaceutical development.
Properties
Molecular Formula |
C7H14BrNO2 |
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Molecular Weight |
224.10 g/mol |
IUPAC Name |
(2S)-2-ethylpyrrolidine-2-carboxylic acid;hydrobromide |
InChI |
InChI=1S/C7H13NO2.BrH/c1-2-7(6(9)10)4-3-5-8-7;/h8H,2-5H2,1H3,(H,9,10);1H/t7-;/m0./s1 |
InChI Key |
SLWYSGLQYYFFBT-FJXQXJEOSA-N |
Isomeric SMILES |
CC[C@]1(CCCN1)C(=O)O.Br |
Canonical SMILES |
CCC1(CCCN1)C(=O)O.Br |
Origin of Product |
United States |
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